4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine
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Overview
Description
4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a tosylpiperidine moiety attached to the pyrimidine ring, which can influence its chemical and biological properties.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been found to inhibit cdk2 and PKB , which are key components in intracellular signaling pathways regulating growth and survival . These targets play a significant role in the development and progression of various cancers .
Mode of Action
Similar compounds have been shown to provide atp-competitive, nano-molar inhibition of their targets . This suggests that 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine may interact with its targets in a similar manner, leading to changes in the activity of these proteins and subsequent alterations in cellular processes .
Biochemical Pathways
Inhibition of cdk2 and pkb, as seen with similar compounds, can affect a variety of cellular processes, including cell proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Tosylpiperidine Moiety: The tosylpiperidine group can be introduced via nucleophilic substitution reactions. Tosyl chloride is reacted with piperidine to form the tosylpiperidine intermediate.
Attachment of the Tosylpiperidine to the Pyrimidine Core: The final step involves the reaction of the tosylpiperidine intermediate with the pyrimidine core under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols can replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylpyrimidine: Lacks the tosylpiperidine moiety, resulting in different chemical and biological properties.
6-((1-Tosylpiperidin-4-yl)methoxy)pyrimidine: Similar structure but without the dimethyl groups on the pyrimidine ring.
4,5-Dimethyl-6-methoxypyrimidine: Similar structure but without the tosylpiperidine moiety.
Uniqueness
4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine is unique due to the combination of the tosylpiperidine moiety and the dimethyl-substituted pyrimidine core. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-14-4-6-18(7-5-14)26(23,24)22-10-8-17(9-11-22)12-25-19-15(2)16(3)20-13-21-19/h4-7,13,17H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQAOULYCIDFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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